5,7-Dichlor-1H-Indazol

Übersicht

Beschreibung

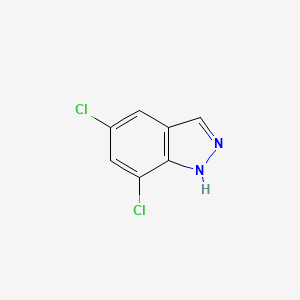

5,7-Dichloro-1H-indazole is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 5 and 7 positions of the indazole ring imparts unique chemical properties to this compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 5,7-dichloro-1H-indazole is in the development of anticancer agents. Research has shown that indazole derivatives can inhibit various kinases involved in cancer progression. For instance, studies have reported that compounds with similar structures exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | FGFR1 | 15 | |

| Compound B | FGFR2 | 4.5 | |

| 5,7-Dichloro-1H-indazole | TBD | TBD | TBD |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 5,7-dichloro-1H-indazole derivatives. Computational methods such as molecular docking have shown that these compounds can effectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The binding affinities indicate that these derivatives could serve as templates for developing new anti-inflammatory drugs .

Table 2: Binding Affinities of Indazole Derivatives to COX-2

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Compound C | 9.11 | |

| Compound D | 8.80 | |

| 5,7-Dichloro-1H-indazole | TBD | TBD |

The biological activities of 5,7-dichloro-1H-indazole extend beyond anticancer and anti-inflammatory effects. It has been studied for its antimicrobial properties, with some derivatives showing efficacy against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that substituents on the indazole ring significantly influence its biological activity .

Case Study 1: Antitumor Efficacy

A clinical trial investigated the efficacy of an indazole derivative similar to 5,7-dichloro-1H-indazole in patients with BRAFV600-mutant melanoma. The compound demonstrated significant antitumor activity and was well tolerated at doses up to 400 mg twice daily . This study underscores the potential of indazole derivatives in targeted cancer therapies.

Case Study 2: Inhibition of Enzymatic Activity

In vitro studies have shown that certain indazole derivatives can inhibit human serum paraoxonase 1 (PON1), an enzyme linked to cardiovascular diseases. The inhibition of PON1 by these compounds suggests a potential therapeutic role in managing cardiovascular risk factors .

Wirkmechanismus

Target of Action

5,7-Dichloro-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them potential targets for anti-cancer therapies .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit the activity of FGFRs, thereby disrupting cell proliferation and angiogenesis .

Biochemical Pathways

Given the reported activity of indazole derivatives on fgfrs , it can be inferred that 5,7-Dichloro-1H-indazole may influence pathways related to cell growth and angiogenesis.

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that 5,7-dichloro-1h-indazole may exert anti-proliferative effects by inhibiting fgfrs .

Biochemische Analyse

Biochemical Properties

5,7-Dichloro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interactions between 5,7-Dichloro-1H-indazole and these enzymes often result in the inhibition or activation of enzymatic activity, thereby influencing downstream signaling events. Additionally, 5,7-Dichloro-1H-indazole has been found to bind to specific protein domains, altering their conformation and function .

Cellular Effects

The effects of 5,7-Dichloro-1H-indazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dichloro-1H-indazole can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, 5,7-Dichloro-1H-indazole exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzymatic activity, resulting in changes in cellular signaling and metabolic pathways. Additionally, 5,7-Dichloro-1H-indazole has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. This compound’s ability to alter the activity of key biomolecules underscores its potential as a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

The temporal effects of 5,7-Dichloro-1H-indazole in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for prolonged observation of its effects. Over time, 5,7-Dichloro-1H-indazole may undergo degradation, leading to changes in its activity and potency. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 5,7-Dichloro-1H-indazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, 5,7-Dichloro-1H-indazole may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .

Metabolic Pathways

5,7-Dichloro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, 5,7-Dichloro-1H-indazole can affect the balance of metabolic pathways, resulting in alterations in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 5,7-Dichloro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing for its accumulation in specific cellular compartments. The distribution of 5,7-Dichloro-1H-indazole within tissues is influenced by its interactions with binding proteins, which can affect its localization and concentration in different cellular regions .

Subcellular Localization

The subcellular localization of 5,7-Dichloro-1H-indazole is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. The targeting of 5,7-Dichloro-1H-indazole to these compartments is often mediated by targeting signals and post-translational modifications. The localization of 5,7-Dichloro-1H-indazole within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5,7-Dichloro-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-1H-indazole undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atoms on the indazole ring can be substituted by other electrophiles under appropriate conditions.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-1H-indazole: Lacks the additional chlorine atom at the 7 position, resulting in different chemical properties.

7-Chloro-1H-indazole: Lacks the additional chlorine atom at the 5 position, leading to variations in reactivity.

1H-indazole: The parent compound without any chlorine substitutions, exhibiting different chemical behavior.

Uniqueness

5,7-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms at specific positions on the indazole ring. This dual substitution pattern imparts distinct chemical properties, making it valuable for various synthetic and research applications .

Biologische Aktivität

5,7-Dichloro-1H-indazole is a compound that has attracted significant attention due to its potential pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Overview of 5,7-Dichloro-1H-indazole

5,7-Dichloro-1H-indazole is a halogenated derivative of indazole, characterized by the presence of chlorine atoms at positions 5 and 7 of the indazole ring. This unique substitution pattern enhances its reactivity and may influence its biological properties compared to other indazoles.

Synthesis

The synthesis of 5,7-Dichloro-1H-indazole typically involves multi-step reactions starting from chlorinated phenols or anilines. A common method includes:

- Cyclization : Treatment with sodium nitrite and hydrochloric acid under controlled conditions facilitates the formation of the indazole framework.

- Chlorination : This step is crucial for introducing the two chlorine atoms that define the compound's structure.

Anti-tumor Activity

Research indicates that compounds related to indazole, including 5,7-Dichloro-1H-indazole, exhibit notable anti-tumor properties. A study evaluating various indazole derivatives found that some exhibited significant inhibitory effects against human cancer cell lines, such as:

- K562 (chronic myeloid leukemia)

- A549 (lung cancer)

- PC-3 (prostate cancer)

- Hep-G2 (hepatoma)

For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects. Specifically, one derivative demonstrated an IC50 of 5.15 µM against K562 cells .

The mechanism by which 5,7-Dichloro-1H-indazole exerts its biological effects is still under investigation. However, preliminary studies suggest interactions with specific enzymes or receptors involved in disease pathways. The compound may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and the p53/MDM2 axis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5,7-Dichloro-1H-indazole, a comparison with structurally similar compounds is informative:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H-Indazole | C7H6N2 | Base structure without halogens |

| 5-Chloro-1H-indazole | C7H6ClN2 | Contains one chlorine atom; less reactive than dichloro |

| 3-Iodo-5,7-dichloro-1H-indazole | C7H6Cl2N2I | Contains iodine; alters electronic properties |

| 5-Nitro-1H-indazole | C7H6ClN2O2 | Contains a nitro group; known for different biological activities |

The presence of two chlorine atoms at positions 5 and 7 distinguishes this compound from its analogs by enhancing its reactivity and potentially altering its biological profile.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of 5,7-Dichloro-1H-indazole:

Eigenschaften

IUPAC Name |

5,7-dichloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBPRKFNRSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605310 | |

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50477-27-5 | |

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.